N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-24-19-11-10-18(15-20(19)28-16-22(2,3)21(24)25)23-29(26,27)14-12-17-8-6-5-7-9-17/h5-11,15,23H,4,12-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJZBVHJXFMFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 412.486 g/mol. Its structure comprises a tetrahydrobenzo[b][1,4]oxazepin core linked to a sulfonamide group and various substituents that may influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering signaling pathways that affect cellular functions.
- Gene Expression Regulation : Interaction with DNA or RNA may influence gene expression patterns.
Biological Studies and Findings
Several studies have reported on the biological activities associated with similar compounds in the oxazepine class. Key findings include:
- Antitumor Activity : Compounds with oxazepine structures have shown promising results in inhibiting tumor cell growth in vitro.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.
- Antimicrobial Properties : Research indicates potential antimicrobial activity against various bacterial strains.
Data Table of Biological Activities
Case Study 1: Antitumor Efficacy
A study investigated the effects of an oxazepine derivative similar to N-(3,3-dimethyl-4-oxo...) on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 values ranging from 0.54 µM to 1.7 µM) .
Case Study 2: Anti-inflammatory Response
In a controlled animal model, the compound demonstrated a marked reduction in inflammatory cytokines following administration at doses of 32 mg/kg. This suggests a potential therapeutic application in treating inflammatory diseases .
Synthesis Methods
The synthesis of N-(3,3-dimethyl-4-oxo...) typically involves multi-step organic reactions including:
- Formation of the Oxazepine Core : Cyclization reactions to create the oxazepine structure.
- Functional Group Introduction : Alkylation reactions for introducing dimethyl and propyl groups.
- Sulfonamide Bond Formation : Attaching the sulfonamide moiety through amide bond formation.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 2-phenylethane group introduces a non-aromatic, hydrophobic chain, contrasting with the aromatic sulfonamide substituents in analogs. This may influence solubility and target binding kinetics.
Molecular Weight Trends :
- The target compound (~446.6 g/mol) falls within the range of its analogs (430.6–458.6 g/mol). The higher molecular weight of CAS 922049-41-0 (458.6 g/mol) reflects its propoxy extension .
Missing Physicochemical Data :
- Critical parameters such as melting point, solubility, and bioavailability are unavailable for all compounds in the evidence, limiting direct functional comparisons.
Implications of Substituent Modifications
- Lipophilicity : The 2-phenylethane group in the target compound likely increases lipophilicity compared to the trimethylbenzene analog (logP estimation pending experimental data).
- Steric Effects : The 3-methyl-4-propoxy group in CAS 922049-41-0 introduces steric hindrance, which could impact receptor selectivity .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis involves constructing the benzo[b][1,4]oxazepine core via cyclization of substituted 2-aminophenol derivatives with carbonyl-containing reagents. Key steps include:
- Oxazepine ring formation : Use propyl-substituted epoxide intermediates under acidic conditions to promote cyclization .
- Sulfonamide coupling : React the oxazepine intermediate with 2-phenylethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to ensure efficient nucleophilic substitution .
- Yield optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 40-65%, depending on steric hindrance during sulfonamide coupling.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic characterization :
- 1H/13C NMR : Verify the presence of dimethyl groups (singlets at ~1.3 ppm for CH3), oxazepine carbonyl (C=O at ~170 ppm in 13C NMR), and sulfonamide protons (broad singlet near 8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C21H25N2O4S: 413.15 g/mol) with <2 ppm error .
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity.
Q. What solvent systems are suitable for solubility testing, and how does this affect in vitro assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (<10% v/v) .
- Assay compatibility : Ensure solvent concentrations do not exceed 0.1% DMSO in cell-based assays to avoid cytotoxicity. For biochemical assays (e.g., enzyme inhibition), pre-incubate the compound with assay buffer to confirm stability.
Advanced Research Questions
Q. How can researchers investigate the compound’s structure-activity relationship (SAR) for biological targets?
- Methodological Answer :
- Analog synthesis : Modify key regions (e.g., dimethyl groups, propyl chain, sulfonamide phenyl) and compare activity in target-specific assays (e.g., kinase inhibition) .
- Computational modeling : Use docking studies (AutoDock Vina) to predict binding interactions with target proteins. Validate with mutagenesis or competitive binding assays .
Q. What strategies resolve contradictory data between in vitro and in silico activity predictions?
- Methodological Answer :
- Assay validation : Confirm in vitro results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Solubility/bioavailability checks : Rule out false negatives due to poor compound solubility or membrane permeability (e.g., use PAMPA assays for passive diffusion) .
- Metabolite screening : Test for metabolic instability (e.g., liver microsome assays) that may reduce effective in vivo concentrations .
Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetic (PK) profiling : Administer via IV/PO in rodent models. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis to determine t1/2, Cmax, and AUC .
- Toxicity screening : Perform acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues. Monitor biomarkers (ALT, creatinine) .
Q. What analytical methods are recommended for detecting degradation products during stability studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
